

Suc-Ala-Ala-Ala-AMC chemical properties

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Compound of Interest

Compound Name: *Suc-Ala-Ala-Ala-AMC*

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Technical Guide: Suc-Ala-Ala-Ala-AMC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties and applications of **Suc-Ala-Ala-Ala-AMC** (N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in the study of protease activity.

Core Chemical Properties

Suc-Ala-Ala-Ala-AMC is a synthetic peptide substrate that is essential for biochemical research, particularly in enzyme kinetics assays and high-throughput screening for drug development.^[1] Its stability and specificity for certain proteases make it a valuable tool for researchers in molecular biology and pharmacology.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **Suc-Ala-Ala-Ala-AMC**.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₈	[1]
Molecular Weight	488.49 g/mol	[2]
CAS Number	73617-90-0	[1]
Appearance	White to off-white solid	[3][4]
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO	[3][4]
Excitation Wavelength	341-380 nm	[5][6]
Emission Wavelength	440-460 nm	[6][7]
Storage Conditions	Store at -20°C, protect from light and moisture.	[3][4]

Experimental Protocols

Suc-Ala-Ala-Ala-AMC is primarily used as a fluorogenic substrate for measuring the activity of proteases, with a particular specificity for elastase and elastase-like enzymes.[2] Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the free AMC fluoresces, providing a direct measure of enzyme activity.

General Fluorometric Protease Assay Protocol

This protocol provides a general method for determining protease activity using **Suc-Ala-Ala-Ala-AMC**. This should be optimized for the specific enzyme and experimental conditions.

Materials:

- **Suc-Ala-Ala-Ala-AMC**
- Enzyme solution (e.g., elastase)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[8]

- DMSO for substrate stock solution
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

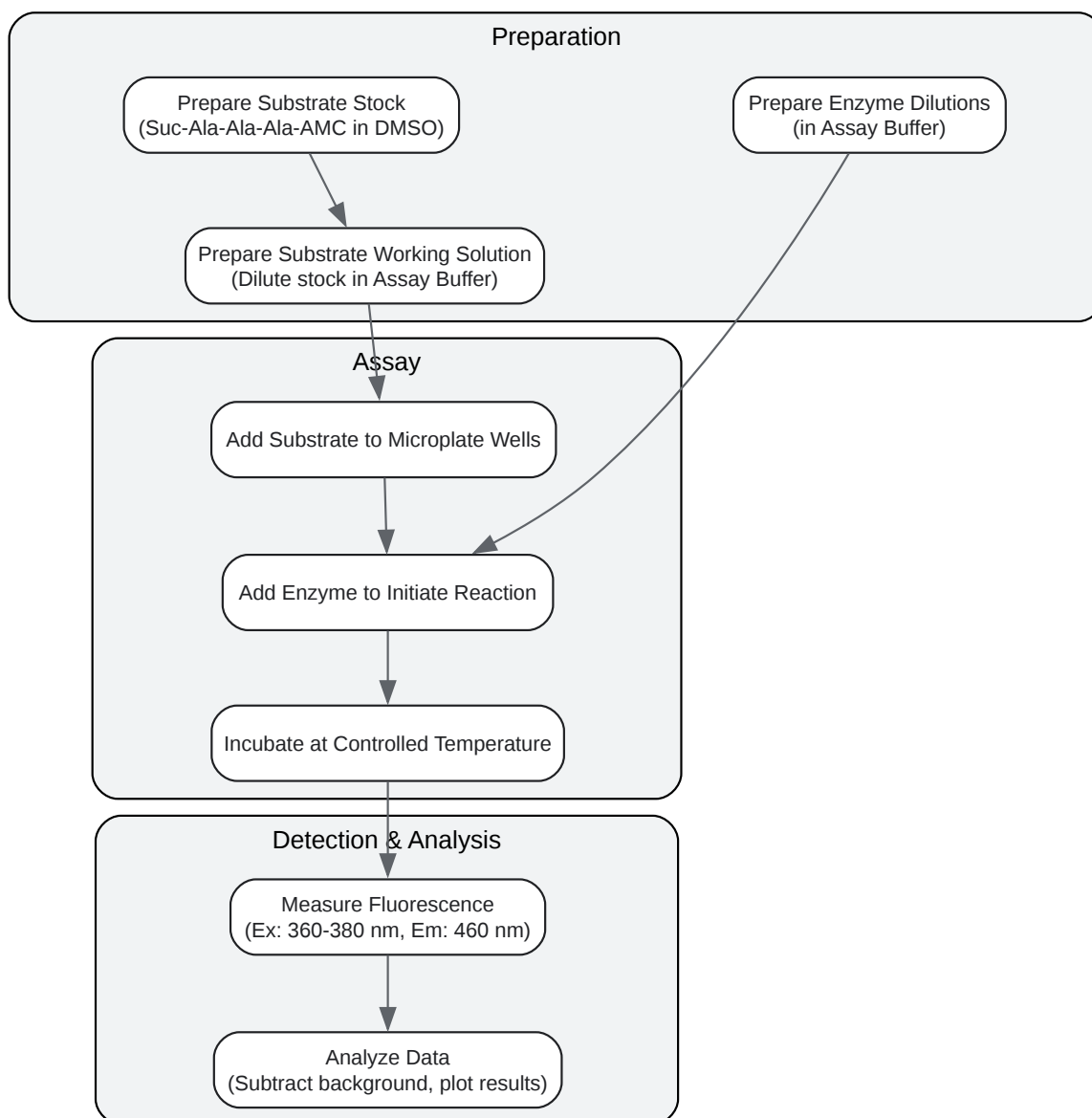
- Prepare a stock solution of **Suc-Ala-Ala-Ala-AMC**: Dissolve the substrate in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C.
- Prepare working solutions:
 - Dilute the **Suc-Ala-Ala-Ala-AMC** stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
 - Prepare a series of enzyme dilutions in cold Assay Buffer.
- Set up the assay:
 - Add 50 µL of the substrate working solution to each well of the 96-well plate.
 - To initiate the reaction, add 50 µL of the enzyme dilutions to the wells.
 - Include a substrate-only control (50 µL substrate working solution and 50 µL Assay Buffer) to measure background fluorescence.
- Incubate the reaction: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at approximately 360-380 nm and emission at approximately 460 nm.^[9]
- Data Analysis:
 - Subtract the background fluorescence from the enzyme reaction wells.

- Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
- A standard curve of free AMC can be used to convert fluorescence units to the amount of product formed.

Visualizations

Experimental Workflow for a Fluorometric Protease Assay

The following diagram illustrates the general workflow for conducting a fluorometric protease assay using **Suc-Ala-Ala-Ala-AMC**.

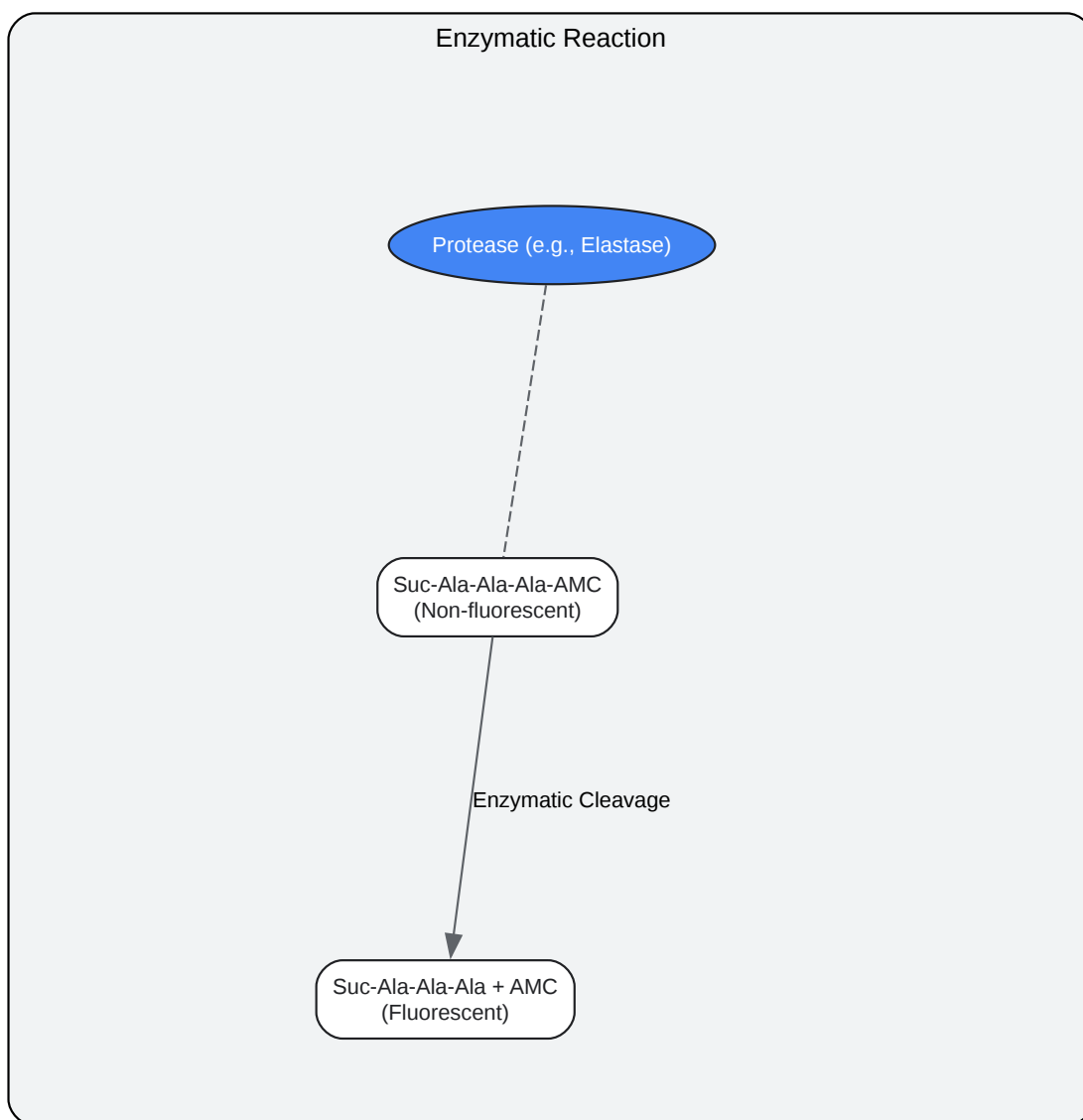


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Caption: Workflow of a fluorometric protease assay.

Enzymatic Cleavage of Suc-Ala-Ala-Ala-AMC

This diagram illustrates the enzymatic reaction where a protease cleaves **Suc-Ala-Ala-Ala-AMC**, leading to the release of the fluorescent AMC molecule.



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Caption: Enzymatic cleavage of **Suc-Ala-Ala-Ala-AMC**.

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